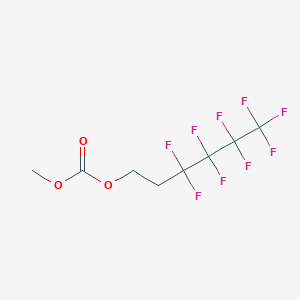

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate

Description

Properties

Molecular Formula |

C8H7F9O3 |

|---|---|

Molecular Weight |

322.12 g/mol |

IUPAC Name |

methyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C8H7F9O3/c1-19-4(18)20-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |

InChI Key |

WMYZEVQMEXBCBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Reagent Preparation :

-

1H,1H,2H,2H-perfluorohexanol (1.0 equiv)

-

DMC (3.0–5.0 equiv)

-

Catalyst: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (0.1–1.0 mol%)

-

-

Reaction Conditions :

-

Temperature: 80–120°C

-

Duration: 12–24 hours

-

Solvent: Toluene or acetonitrile

-

-

Workup :

-

Filtration to remove the base catalyst

-

Distillation under reduced pressure to isolate the product

-

Performance Data:

Advantages :

-

Avoids toxic reagents like phosgene.

-

Scalable for industrial applications.

Limitations :

-

Requires excess DMC to drive the equilibrium.

Phosgenation Method

This traditional approach uses phosgene (COCl₂) to activate the hydroxyl group of the fluorinated alcohol, followed by reaction with methanol.

Key Steps:

-

Phosgene Activation :

-

1H,1H,2H,2H-perfluorohexanol (1.0 equiv) is treated with phosgene gas in dichloromethane at 0–5°C.

-

-

Methanol Quenching :

-

Methanol (1.2 equiv) is added to the intermediate chloroformate.

-

-

Purification :

-

Washing with sodium bicarbonate solution.

-

Fractional distillation under vacuum.

-

Performance Data:

Advantages :

-

High yields and short reaction times.

Limitations :

-

Phosgene is highly toxic and requires specialized handling.

Fluorination of Pre-Existing Carbonates

A two-step process involving the synthesis of a non-fluorinated carbonate followed by direct fluorination.

Key Steps:

-

Synthesis of Hexyl Methyl Carbonate :

-

Hexanol and DMC react via transesterification.

-

-

Electrochemical Fluorination :

-

The alkyl chain is fluorinated using hydrogen fluoride (HF) and a nickel anode.

-

Performance Data:

Advantages :

-

Suitable for bulk production.

Limitations :

-

Low selectivity due to side reactions.

Enzymatic Catalysis

Lipases or esterases catalyze the reaction between 1H,1H,2H,2H-perfluorohexanol and DMC under mild conditions.

Key Steps:

-

Enzyme Selection :

-

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

-

Reaction Setup :

-

Solvent-free system at 40–50°C.

-

Performance Data:

Advantages :

-

Environmentally friendly.

-

No byproducts.

Limitations :

-

Longer reaction times (48–72 hours).

Continuous Flow Synthesis

A modern approach utilizing microreactors to enhance mixing and heat transfer.

Key Steps:

-

Reactor Configuration :

-

Perfluorohexanol and DMC are pumped into a heated microchannel reactor.

-

-

Catalyst :

-

Heterogeneous TiO₂ nanoparticles.

-

Performance Data:

Advantages :

-

Improved reaction control and safety.

Comparative Analysis of Methods

| Method | Yield (%) | Toxicity | Scalability | Cost |

|---|---|---|---|---|

| Transesterification | 70–80 | Low | High | $$ |

| Phosgenation | 85–90 | High | Moderate | $$$ |

| Fluorination | 60–65 | Moderate | High | $$$$ |

| Enzymatic | 55–60 | Low | Low | $$ |

| Continuous Flow | 80–85 | Low | High | $$$ |

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carbonate group into alcohols.

Substitution: The perfluorinated hexyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted perfluorinated compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of biological systems due to its unique properties, such as high hydrophobicity and chemical stability.

Medicine: It is explored for potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluorinated hexyl group imparts unique properties to the compound, such as high hydrophobicity and chemical resistance, which influence its interactions with other molecules. The carbonate ester group can undergo hydrolysis under specific conditions, releasing perfluorinated alcohols and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

- 1H,1H,2H,2H-Perfluorohexyl iodide (C₆H₄F₉I) : A telomer iodide used in alkylation reactions and catalysis .

- 1H,1H,2H,2H-Perfluorohexyl isocyanate (C₆H₄F₉NCO) : Utilized in synthesizing urea-amide polymers and gels .

- Poly(1H,1H,2H,2H-perfluorohexyl methacrylate) : A fluoropolymer with a water contact angle of 124°, indicating extreme hydrophobicity .

- Other fluorinated carbonates : Examples include 1H,1H,7H-perfluorohexyl ethyl carbonate (C₁₀H₈F₁₂O₃) and 3-fluoropropyl 1H,1H-perfluorohexyl carbonate (C₁₀H₈F₁₂O₃) .

Physicochemical Properties

Research Findings and Challenges

- Reactivity Limitations : Longer perfluoroalkyl chains (e.g., C6F13) reduce reaction yields in alkylation and catalytic processes due to steric and electronic effects .

- Environmental Concerns : Perfluoroalkyl compounds face regulatory scrutiny due to persistence and bioaccumulation risks, necessitating greener synthetic routes .

- Thermal Stability : Fluorinated carbonates and methacrylates exhibit decomposition temperatures >200°C, making them suitable for high-temperature applications .

Q & A

Basic Research Question

- NMR Analysis :

- XPS Analysis :

What methodological challenges arise in quantifying environmental degradation products of this compound using LC-MS/MS?

Advanced Research Question

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is essential for isolating polar degradation products (e.g., perfluorocarboxylic acids). Matrix effects from sludge or soil require isotopically labeled internal standards (e.g., ¹³C-PFBA) .

- Chromatographic Separation : Reverse-phase C18 columns with methanol/ammonium acetate gradients resolve short-chain fluorotelomer acids. Co-elution of isomers (e.g., 4:2 vs. 6:2 FTSA) may require tandem columns or ion pairing agents .

- Detection Limits : Optimizing collision energy in MRM mode improves sensitivity for trace metabolites. Contradictions in degradation rates (e.g., microbial vs. abiotic pathways) necessitate time-course studies under controlled redox conditions .

How does the integration of this compound into epoxy resins influence surface hydrophobicity and chemical resistance?

Advanced Research Question

- Surface Modification : Incorporation at 5–10 wt% via in-situ polymerization enhances hydrophobicity (water contact angle >150°). Hierarchical roughness, achieved by adding alumina nanoparticles (50–100 nm), mimics lotus-leaf structures .

- Chemical Stability : Accelerated aging tests (e.g., UV exposure, acidic/alkaline immersion) reveal that perfluoroalkyl chains resist hydrolysis but may undergo photooxidation. XPS detects surface fluorine loss (F/C ratio <2.5) after prolonged UV exposure .

- Comparative Performance : Liquid-phase deposition yields higher adhesion but lower abrasion resistance than vapor-phase methods due to incomplete crosslinking .

What discrepancies exist in the environmental persistence of this compound compared to long-chain PFAS?

Advanced Research Question

- Degradation Pathways : Unlike long-chain PFAS (e.g., PFOA), the carbonate group may undergo enzymatic hydrolysis in activated sludge, producing shorter-chain acids (e.g., PFHxA). However, contradictory studies suggest the perfluorohexyl chain resists microbial cleavage under anaerobic conditions .

- Bioaccumulation : Log Kow values (estimated 4.2–4.8) indicate moderate bioaccumulation potential, but in-vivo studies on aquatic organisms show lower biomagnification than PFOS due to increased water solubility .

- Regulatory Data Gaps : The OECD 309 guideline may underestimate persistence in sediment systems, requiring long-term field studies to validate half-life predictions (>180 days) .

What precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, fluoropolymer-coated aprons, and safety goggles to prevent dermal/ocular exposure. Fume hoods are mandatory due to volatile intermediates .

- Spill Management : Absorb with vermiculite or silica gel; avoid water to prevent leaching into drains. Contaminated waste must be incinerated at >1,100°C to prevent PFAS emission .

- Storage : Store in amber glass under nitrogen at 4°C to inhibit photodegradation and hydrolysis. Regularly monitor container integrity to avoid leaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.